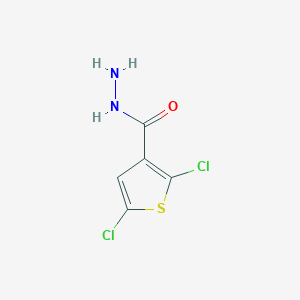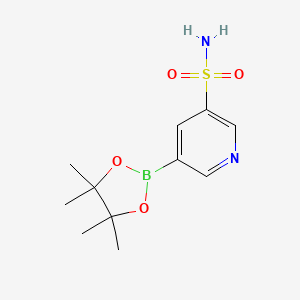![molecular formula C14H12F2N6 B1456754 4-(3,5-二氟-苯基氨基)-6-吡咯烷-1-基-[1,3,5]三嗪-2-腈 CAS No. 1311279-71-6](/img/structure/B1456754.png)
4-(3,5-二氟-苯基氨基)-6-吡咯烷-1-基-[1,3,5]三嗪-2-腈
描述
1,3,5-Triazine derivatives are a class of compounds that have been investigated as biologically active small molecules . They exhibit various beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride by sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
1,3,5-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学研究应用
三嗪支架和生物学意义
三嗪衍生物是药物化学中一类重要的杂环化合物,因为它们具有广泛的生物活性。三嗪,包括与 4-(3,5-二氟-苯基氨基)-6-吡咯烷-1-基-[1,3,5]三嗪-2-腈 相关的结构,已被评估其抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎等活性。这些化合物显示出有效的药理特性,使三嗪核成为未来药物开发的核心部分 (Verma, Sinha, & Bansal, 2019).
吡咯烷在药物发现中的应用
吡咯烷环是一种五元含氮杂环,被药物化学家广泛用于开发治疗人类疾病的化合物。这种饱和支架的非平面性和 sp3 杂化允许有效探索药效基团空间,并有助于分子的立体化学,增强其生物学特性。吡咯烷衍生物,包括那些具有其他官能团的化合物,如感兴趣的化合物,由于其结构特征,已显示出对各种生物靶标的选择性 (Li Petri et al., 2021).
高氮杂蒽能材料
高氮杂蒽能材料,包括三嗪衍生物,的应用已被探索其在能材料中的潜力。研究了这些化合物的物理、化学、敏感性、热和爆轰性能,表明杂蒽能化合物可以有效提高推进剂、混合炸药和气体发生器中的燃烧速率并降低特征信号。这一广泛的应用前景突出了三嗪结构在能材料中的重要性 (Yongjin & Shuhong, 2019).
环保合成和应用
1,2,4-三嗪衍生物的环保合成,其结构与所讨论化合物相似,强调了杂环化合物合成中的环境问题。这些衍生物以其在科学文献中的丰富而闻名,因为它们的应用范围很广,从医药到农业 (Rani & Kumari, 2020).
作用机制
Target of Action
Similar compounds have been known to target casein kinase ii subunit alpha in humans .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other triazine derivatives .
Biochemical Pathways
Related compounds have been shown to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that this compound may also interact with similar pathways.
Result of Action
Related compounds have been shown to have significant biological properties, including antitumor properties .
安全和危害
未来方向
The field of 1,3,5-triazine derivatives is still an active area of research, with potential applications in various fields, including the production of herbicides and polymer photostabilisers . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
生化分析
Biochemical Properties
4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .
Cellular Effects
The effects of 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of certain oncogenes, thereby inhibiting cancer cell proliferation . Additionally, it can induce apoptosis in specific cell types by activating caspase pathways .
Molecular Mechanism
At the molecular level, 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition. This compound can also activate or inhibit transcription factors, resulting in changes in gene expression. Furthermore, it may interact with DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity . Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes and distributed to different cellular compartments. The compound’s localization and accumulation can impact its activity and function .
Subcellular Localization
The subcellular localization of 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences apoptotic pathways .
属性
IUPAC Name |
4-(3,5-difluoroanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6/c15-9-5-10(16)7-11(6-9)18-13-19-12(8-17)20-14(21-13)22-3-1-2-4-22/h5-7H,1-4H2,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAODYSRWNHSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)


![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)

![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)


![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1456694.png)